molecular formula C12H16O B1593552 Cyclopentyl(phenyl)methanol CAS No. 4397-01-7

Cyclopentyl(phenyl)methanol

Cat. No. B1593552
CAS RN: 4397-01-7
M. Wt: 176.25 g/mol
InChI Key: NHOWGKLPKLMKGL-UHFFFAOYSA-N
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Description

Cyclopentyl(phenyl)methanol is a chemical compound with the molecular formula C12H16O . It is also known by other names such as Benzenemethanol, α-cyclopentyl- .


Synthesis Analysis

Cyclopentyl(phenyl)methanol could potentially be synthesized from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction were found to be a temperature range from 333.15 to 353.15 K, with molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .


Molecular Structure Analysis

The molecular structure of Cyclopentyl(phenyl)methanol consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 176.255 Da and the mono-isotopic mass is 176.120117 Da .


Chemical Reactions Analysis

The addition-esterification and transesterification reactions involved in the synthesis of Cyclopentyl(phenyl)methanol are both exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .


Physical And Chemical Properties Analysis

Cyclopentyl(phenyl)methanol has a density of 1.1±0.1 g/cm3, a boiling point of 286.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 123.6±14.5 °C .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Cyclopentyl(phenyl)methanol and its derivatives have been synthesized for various applications, such as investigations into the properties of neuroleptic drugs (Caamaño et al., 1987).
  • It is involved in reactions like the aza-Piancatelli rearrangement, demonstrating its utility in organic synthesis to produce cyclopentenone derivatives (Reddy et al., 2012).

2. Applications in Photoreactions

  • Photoreactions involving phenyl-substituted compounds like cyclopentyl(phenyl)methanol result in various ether products, contributing insights into photochemical processes (Baldry, 1975).

3. Role in Crystallography and Structural Analysis

  • Cyclopentyl(phenyl)methanol derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions (Ge et al., 2011).

4. Applications in Chromatography

  • The compound is used in studying the effects of various solvents on column efficiency in chromatography, contributing to analytical chemistry methods (Zou et al., 2000).

5. Biocatalysis and Enantioselective Synthesis

  • Cyclopentyl(phenyl)methanol has been synthesized using biocatalysts like Lactobacillus paracasei, showing its potential in producing enantiomerically pure substances (Şahin et al., 2019).

6. Role in Organometallic Chemistry and Catalysis

  • The compound is used in research on hydrogen bonding and reactions catalyzed by ruthenium and rhodium complexes, providing insights into organometallic chemistry and catalysis (Smith & Maitlis, 1985).

properties

IUPAC Name

cyclopentyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWGKLPKLMKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311738
Record name cyclopentyl(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(phenyl)methanol

CAS RN

4397-01-7
Record name NSC245102
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Record name cyclopentyl(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl(phenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SN Khan, MK Zaman, R Li, Z Sun - The Journal of Organic …, 2020 - ACS Publications
A general and practical method for decarboxylative hydroxylation of carboxylic acids was developed through visible light-induced photocatalysis using molecular oxygen as the green …
Number of citations: 24 pubs.acs.org
N Hara, S Fujisawa, M Fujita, M Miyazawa, K Ochiai… - Tetrahedron, 2018 - Elsevier
Kinetic resolution of secondary alcohols by benzoylation using a phosphinite derivative of (1S,2R)-1-amino-2-indanol as the catalyst was investigated. The aminophosphinite catalyst is …
Number of citations: 6 www.sciencedirect.com
O Sanahuja-Parejo, A Veses, MV Navarro… - Energy Conversion and …, 2018 - Elsevier
… In addition, some oxygenated benzene-derived compounds, such as benzyl alcohol and cyclopentyl phenyl methanol, were dramatically reduced (Table 1, SI). Another advantage is …
Number of citations: 74 www.sciencedirect.com
P Xu - 2022 - search.proquest.com
Abstract: This dissertation will present three projects focusing on the enantioselective synthesis and stereospecific transformation of alkylboronates. The first project describes the …
Number of citations: 2 search.proquest.com
SY Lee - 2014 - dspace.mit.edu
Chapter 1 describes the development and detailed mechanistic investigation of the first non-enzymatic method for the dynamic kinetic resolution of secondary alcohols via …
Number of citations: 0 dspace.mit.edu
S Kawamura, T Kawabata, K Ishizuka… - Chemical …, 2012 - pubs.rsc.org
Non-protected halohydrins are cross-coupled with aryl aluminium reagents to produce aryl alkanols in the presence of the iron–bisphosphine catalysts. Remarkable reaction rate …
Number of citations: 44 pubs.rsc.org
MP Chierchia - 2019 - search.proquest.com
This dissertation will discuss the development of three methodologies for the enantioselective synthesis of organoboron compounds. The first chapter will discuss the initial discovery …
Number of citations: 2 search.proquest.com
T MIZUNO - nagoya.repo.nii.ac.jp
Enzymes in nature are excellent catalysts that control substrate specificity and stereoselectivity in specific organic reactions. 1 Many enzymes are made of proteins and have high …
Number of citations: 2 nagoya.repo.nii.ac.jp

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